4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structural features, including multiple benzodioxin and benzodioxol rings, a pyrrolidinyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin and benzodioxol intermediates, followed by their coupling with the pyrrolidinyl and hydroxy groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., chlorine or bromine) and nucleophiles (e.g., amines or thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand in studying enzyme interactions and receptor binding. Its structural features make it suitable for investigating biochemical pathways and molecular recognition processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents for various diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of multiple benzodioxin and benzodioxol rings with a pyrrolidinyl group and a hydroxy group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H30N2O9 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H30N2O9/c1-34-25-17(14-20-26(27(25)35-2)39-15-38-20)22-21(23(31)16-5-6-18-19(13-16)37-12-11-36-18)24(32)28(33)30(22)10-9-29-7-3-4-8-29/h5-6,13-14,22,31H,3-4,7-12,15H2,1-2H3/b23-21+ |
InChI Key |
QWHJUQBATWTBRQ-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1C3/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCN6CCCC6)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCN6CCCC6)OCO2)OC |
Origin of Product |
United States |
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